Stereochemical Configuration and Synthetic Access: trans‑C5 vs. cis‑C5 Isomer
trans‑Maxacalcitol is the C5‑trans stereoisomer of maxacalcitol, whereas the clinically used form (maxacalcitol/22‑oxacalcitriol) possesses the cis‑C5 configuration. This stereochemical inversion was accomplished stereoselectively via a sulforene intermediate, enabling the isolation and biological evaluation of the trans‑C5 isomer [1]. The precise structural assignment is critical for impurity identification and analytical method development [2].
| Evidence Dimension | Stereochemistry at C5 |
|---|---|
| Target Compound Data | trans‑C5 configuration |
| Comparator Or Baseline | Maxacalcitol: cis‑C5 configuration |
| Quantified Difference | Inversion of C5 geometry (cis to trans) |
| Conditions | Sulforene intermediate formation; synthetic chemistry context [1] |
Why This Matters
Users requiring a well‑defined stereoisomer for impurity profiling, chiral chromatography method development, or structure‑activity relationship studies must procure trans‑maxacalcitol specifically; the cis‑maxacalcitol isomer will not serve as a suitable surrogate.
- [1] Yamauchi T, Suzuki K, Shimizu H, Kato M. Total Inversion of Cis‑C5 Maxacalcitol into Its Trans‑C5 Isomer via the Sulforene Intermediate. Heterocycles. 2006;68(12):2509. View Source
- [2] EP 3 056 491 B1 (European Patent Specification). Synthetic Intermediate of Maxacalcitol, Preparation Method Therefor and Use Thereof. Proprietor: Zhejiang Hisun Pharmaceutical Co. Ltd. Granted 08.08.2018. View Source
